molecular formula C17H14O3 B11192983 3-(4-Methoxyphenyl)-7-methyl-4H-chromen-4-one CAS No. 54889-75-7

3-(4-Methoxyphenyl)-7-methyl-4H-chromen-4-one

Cat. No.: B11192983
CAS No.: 54889-75-7
M. Wt: 266.29 g/mol
InChI Key: PJZVNCZNTQDLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-7-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities and are commonly found in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-7-methyl-4H-chromen-4-one typically involves the condensation of 4-methoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the synthesis may involve more efficient catalytic processes to enhance yield and reduce reaction time. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the condensation and cyclization steps. The use of continuous flow reactors may also be explored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-7-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The biological activity of 3-(4-Methoxyphenyl)-7-methyl-4H-chromen-4-one is attributed to its ability to interact with various molecular targets. It can inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it may interact with cellular receptors to modulate inflammatory responses. The exact molecular pathways and targets are still under investigation, but its activity is believed to involve modulation of signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Chalcones: Compounds with a similar structure but differing in the position of the double bond and functional groups.

    Flavones: Similar core structure but with different substituents on the aromatic rings.

    Isoflavones: Differ in the position of the aromatic ring attachment to the chromen-4-one core.

Uniqueness

3-(4-Methoxyphenyl)-7-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .

Properties

CAS No.

54889-75-7

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-methylchromen-4-one

InChI

InChI=1S/C17H14O3/c1-11-3-8-14-16(9-11)20-10-15(17(14)18)12-4-6-13(19-2)7-5-12/h3-10H,1-2H3

InChI Key

PJZVNCZNTQDLPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.